molecular formula C15H13ClINOS B3707864 2-[(3-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide

2-[(3-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide

Cat. No.: B3707864
M. Wt: 417.7 g/mol
InChI Key: HANSKEWZEPNAQM-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide is an organic compound that features both chlorophenyl and iodophenyl groups

Preparation Methods

The synthesis of 2-[(3-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzyl chloride and 4-iodoaniline.

    Formation of Intermediate: The 3-chlorobenzyl chloride reacts with thiourea to form 3-chlorobenzyl isothiocyanate.

    Coupling Reaction: The intermediate is then coupled with 4-iodoaniline under basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for scalability.

Chemical Reactions Analysis

2-[(3-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide can undergo various chemical reactions:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles.

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(3-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[(3-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide include:

    2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide: Differing by the substitution of the iodophenyl group with a methyl group.

    2-[(3-chlorophenyl)methylsulfanyl]-N-(4-bromophenyl)acetamide: Differing by the substitution of the iodophenyl group with a bromophenyl group.

The uniqueness of this compound lies in its specific halogen substitution pattern, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClINOS/c16-12-3-1-2-11(8-12)9-20-10-15(19)18-14-6-4-13(17)5-7-14/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANSKEWZEPNAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSCC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClINOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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